2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
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Overview
Description
2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is a chemical compound characterized by its unique structure, which includes a dichloro-substituted imidazo[1,2-a]pyridine ring attached to an ethan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of appropriate precursors, such as 2-amino-6,8-dichloropyridine, with suitable reagents like carboxylic acids or their derivatives. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistency and efficiency. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions can lead to the formation of various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is structurally similar to other imidazo[1,2-a]pyridine derivatives, but its unique substitution pattern sets it apart. Similar compounds include:
2-Pyridylethylamine: A histamine agonist selective for the H1 subtype.
2-{6,8-dichloroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride: Another derivative with potential biological activity.
These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and substitution patterns, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c10-6-3-8(11)9-13-7(1-2-12)5-14(9)4-6/h3-5H,1-2,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXUOOFBIBVHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)CCN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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